Trifluridine

Antiviral HSV-1 Drug Discovery

Select Trifluridine (TFT, CAS 70-00-8) for its irreplaceable dual mechanism: it incorporates into viral/cellular DNA and reversibly inhibits thymidylate synthase, depleting dTTP pools. This combination sustains potency against acyclovir-resistant HSV-1 strains and avoids cross-resistance in 5-FU-refractory colorectal cancer models—capabilities not uniformly shared by acyclovir, ganciclovir, or 5-FU. It is the indispensable active cytotoxic component of TAS-102 (Lonsurf®) and a gold-standard reference for ophthalmic antiviral clinical trials and nucleotide metabolism research.

Molecular Formula C10H11F3N2O5
Molecular Weight 296.20 g/mol
CAS No. 70-00-8
Cat. No. B1683248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluridine
CAS70-00-8
Synonyms2'-deoxy-5-(trifluoromethyl)uridine
5 Trifluoromethyl 2' deoxyuridine
5-Trifluoromethyl-2'-deoxyuridine
TFT Ophtiole
Triflumann
Trifluoridine
Trifluorothymidine
Trifluridine
Viromidin
Virophta
Viroptic
Molecular FormulaC10H11F3N2O5
Molecular Weight296.20 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O
InChIInChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1
InChIKeyVSQQQLOSPVPRAZ-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility44.4 [ug/mL] (The mean of the results at pH 7.4)
Soluble
6.69e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trifluridine (CAS 70-00-8): A Dual-Mechanism Fluorinated Thymidine Analog for Antiviral and Antineoplastic Applications


Trifluridine (Trifluorothymidine, TFT, CAS 70-00-8) is a fluorinated pyrimidine nucleoside analog of thymidine [1]. Its primary mechanisms of action involve: (i) incorporation into viral and cellular DNA, leading to defective protein synthesis and DNA damage; and (ii) reversible inhibition of thymidylate synthase, which depletes dTTP pools and further suppresses DNA synthesis . This dual activity profile underpins its utility as both a topical antiviral agent (primarily for herpes simplex virus keratitis) and as the active cytotoxic component in the oral antineoplastic combination drug TAS-102 (Lonsurf®) for refractory metastatic colorectal cancer [2].

Trifluridine Procurement: Why Its Unique Activation and Resistance Profile Preclude Simple Substitution


Trifluridine is not a generic, interchangeable nucleoside analog. Its clinical and experimental utility is defined by a specific constellation of properties that preclude simple substitution with agents like acyclovir, ganciclovir, or other fluoropyrimidines. Key differentiators include its retention of potent activity against common acyclovir-resistant HSV-1 strains (including those with thymidine kinase mutations) [1], a distinct dual mechanism of action combining DNA incorporation with thymidylate synthase inhibition [2], and its demonstrated lack of cross-resistance in 5-fluorouracil (5-FU)-refractory colorectal cancer models [3]. These features, quantified in the evidence guide below, are not uniformly shared by its closest analogs, making compound-specific selection critical for applications ranging from resistant viral infections to combination chemotherapy regimens.

Quantitative Evidence Guide: Trifluridine Differentiation in Antiviral Potency, Resistance, and Cytotoxicity


In Vitro Antiviral Potency: Trifluridine EC50 Against HSV-1 Compared to Acyclovir, Ganciclovir, and Others

In a standardized cytopathic effect reduction assay using wild-type HSV-1, trifluridine (TFT) demonstrated a mean EC50 of 0.98 ± 0.2 µg/mL. This value positions its in vitro potency between the high-potency agents ganciclovir (GCV, EC50 = 0.006 ± 0.005 µg/mL) and pritelivir (PTV, EC50 = 0.02 ± 0.008 µg/mL), and the less potent first-line agent acyclovir (ACV, EC50 = 0.09 ± 0.07 µg/mL). It is significantly more potent than foscarnet (PFA, EC50 = 38.7 ± 2.6 µg/mL) and adefovir (PMEA, EC50 = 24.1 ± 10.6 µg/mL) [1].

Antiviral HSV-1 Drug Discovery

Clinical Efficacy in HSV Keratitis: Trifluridine vs. Idoxuridine and Vidarabine Healing Rates

A Cochrane systematic review and network meta-analysis of 97 trials (5,102 participants) evaluated healing rates in HSV epithelial keratitis. Compared to idoxuridine, topical trifluridine significantly improved healing: at 7 days, the relative risk (RR) of healing was 2.52 (95% CI 1.74–3.63), with absolute healing percentages increasing from 20% (idoxuridine) to 49% (trifluridine). At 14 days, the RR was 1.38 (95% CI 1.19–1.60), with healing percentages of 64% vs. 89% [1]. In a direct comparison with vidarabine, trifluridine demonstrated comparable efficacy, with an RR of 0.96 (95% CI 0.90–1.04) [2].

Ophthalmology HSV Keratitis Clinical Trial

Retained Potency Against Acyclovir-Resistant HSV-1: A Key Resistance Profile Differentiator

Trifluridine retains antiviral activity against a range of HSV-1 clinical isolates harboring thymidine kinase (TK) mutations that confer resistance to acyclovir (ACV). While some novel TK mutations (e.g., R163H, A167T, M231I) can confer cross-resistance to all three nucleoside analogs (ACV, TFT, and GCV), the study explicitly notes that TFT's activity is less compromised than ACV against many TK-altered strains. Under drug pressure, TFT showed additive effects with ACV and GCV, and importantly, the combination of GCV and TFT prevented the emergence of drug-resistant mutants [1].

Antiviral Resistance HSV-1 Thymidine Kinase

Cytotoxic Efficacy in 5-FU-Resistant Colorectal Cancer: Lack of Cross-Resistance

In a study using the human colorectal cancer cell line DLD-1 and its 5-fluorouracil (5-FU)-resistant subline (DLD-1/5-FU), trifluridine (FTD) demonstrated potent cytotoxicity with no cross-resistance. At a concentration of 0.5 µM, FTD alone yielded survival fractions (SFs) of 0.92 and 0.94 in the parental and 5-FU-resistant lines, respectively. However, in combination with 0.01 µM SN-38 (the active metabolite of irinotecan), the SFs were drastically reduced to 0.30 and 0.26, respectively [1]. This indicates that the 5-FU resistance mechanism does not impair FTD's activity, a critical advantage for use in refractory disease settings.

Oncology Colorectal Cancer Drug Resistance

Trifluridine Procurement Scenarios: Where Differentiated Performance Drives Scientific Value


In Vitro Antiviral Screening and Resistance Studies

Trifluridine serves as a crucial reference standard in antiviral drug discovery due to its well-characterized, intermediate potency against wild-type HSV-1 (EC50 ≈ 0.98 µg/mL) and its retained activity against many acyclovir-resistant strains [1]. Its distinct dual mechanism of action (DNA incorporation and thymidylate synthase inhibition) [2] makes it an ideal positive control for differentiating the mode of action of novel nucleoside analogs and for studying the evolution of viral thymidine kinase (TK) mutations under drug pressure [3].

Preclinical Modeling of Refractory Metastatic Colorectal Cancer (mCRC)

For oncology researchers, trifluridine is the active cytotoxic component of the clinically approved drug TAS-102 (Lonsurf®). A key value proposition is its proven efficacy in 5-FU-resistant colorectal cancer cell lines, demonstrating a lack of cross-resistance [1]. This makes trifluridine an essential tool for investigating mechanisms of fluoropyrimidine resistance and for developing rational combination therapies, such as with irinotecan (SN-38), which show synergistic cytotoxicity in these refractory models [1].

Ophthalmic Antiviral Research and Clinical Trial Reference

Topical trifluridine (1% solution) remains a gold-standard comparator for clinical trials in HSV epithelial keratitis. Quantitative evidence from large-scale meta-analyses confirms its superior healing rates compared to the first-generation agent idoxuridine (49% vs. 20% at 7 days) [1], while being comparably effective to vidarabine and acyclovir [2]. This established clinical performance profile justifies its procurement as a benchmark compound for developing novel ophthalmic formulations or evaluating new therapeutic interventions.

Investigating Thymidylate Synthase Inhibition and DNA Damage Pathways

As an irreversible inhibitor of thymidylate synthase (TS) and an agent that induces DNA damage upon incorporation [1], trifluridine is a valuable chemical probe for studying nucleotide metabolism and DNA repair pathways. Its ability to cause G2 phase arrest and induce apoptosis through p53-dependent mechanisms [2] makes it a useful tool for dissecting cellular responses to replication stress and for screening compounds that modulate these pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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